molecular formula C10H17N3O2 B610309 6-Hexylamino-1H-pyrimidine-2,4-dione

6-Hexylamino-1H-pyrimidine-2,4-dione

Cat. No.: B610309
M. Wt: 211.26 g/mol
InChI Key: SDXQSUJXSHUIBQ-UHFFFAOYSA-N
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Description

PSB-1584 is a synthetic organic compound known for its role as a potent agonist of the orphan G protein-coupled receptor 84 (GPR84). GPR84 is a Gi protein-coupled receptor activated by medium-chain (hydroxy)fatty acids and is implicated in inflammation, immunity, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

PSB-1584, also known as 6-hexylaminouracil, can be synthesized through a series of organic reactions. The synthetic route typically involves the reaction of hexylamine with uracil derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for PSB-1584 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process would depend on optimizing reaction conditions and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PSB-1584 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of PSB-1584 .

Scientific Research Applications

PSB-1584 has several scientific research applications, including:

Mechanism of Action

PSB-1584 exerts its effects by acting as an agonist of the GPR84 receptor. Upon binding to GPR84, it activates downstream signaling pathways involving Gi proteins. This activation leads to various cellular responses, including modulation of immune cell activity and inflammatory processes. The molecular targets and pathways involved include the regulation of cytokine production and immune cell migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PSB-1584

PSB-1584 is unique due to its high affinity and potency as a GPR84 agonist. It has been shown to effectively label GPR84 in native cells and tissues, making it a valuable tool for studying the receptor’s function and potential therapeutic applications .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

6-(hexylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-11-8-7-9(14)13-10(15)12-8/h7H,2-6H2,1H3,(H3,11,12,13,14,15)

InChI Key

SDXQSUJXSHUIBQ-UHFFFAOYSA-N

SMILES

CCCCCCNC1=CC(=O)NC(=O)N1

Canonical SMILES

CCCCCCNC1=CC(=O)NC(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-1584;  PSB 1584;  PSB1584; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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